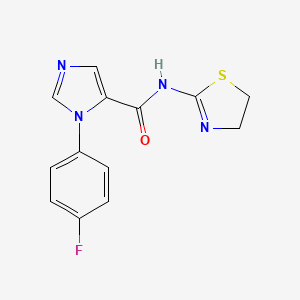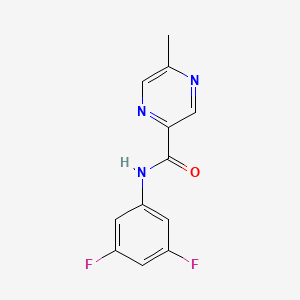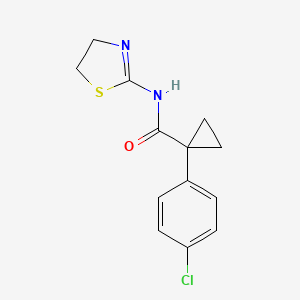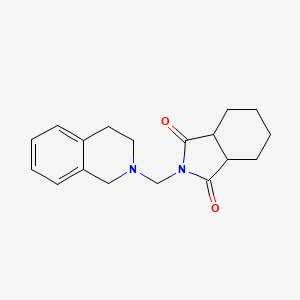![molecular formula C15H16N4O3 B7454392 [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate, also known as EAPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EAPC is a pyrazine derivative and is structurally similar to other pyrazine-based compounds that have shown promising results in the treatment of various diseases.
作用機序
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also inhibits the formation of new blood vessels, which is a process known as angiogenesis. This process is involved in the growth and spread of tumors.
実験室実験の利点と制限
One of the advantages of using [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate in lab experiments is its ability to inhibit the activity of multiple enzymes and signaling pathways. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of [2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential use in the treatment of various diseases.
In conclusion, this compound is a promising compound that has shown potential therapeutic properties in the treatment of various diseases. Its ability to inhibit the activity of multiple enzymes and signaling pathways makes it a promising candidate for further study. However, further research is needed to fully understand its mechanisms of action and potential use in the clinic.
合成法
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-aminopyrazine-2-carboxylate with 2-bromoethyl ethyl ether, followed by the reaction with ethylamine and 3-ethylaniline. The final compound is obtained after purification and isolation steps.
科学的研究の応用
[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-10-4-3-5-11(8-10)19-12(20)9-22-15(21)13-14(16)18-7-6-17-13/h3-8H,2,9H2,1H3,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQZHYZJBZROIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)





![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)



![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
